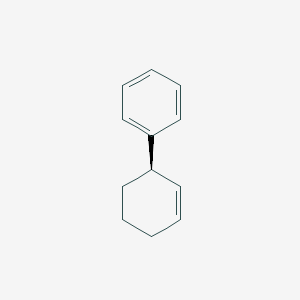

(3R)-3alpha-Phenyl-1-cyclohexene

Descripción

(3R)-3α-Phenyl-1-cyclohexene is a chiral cyclohexene derivative characterized by a phenyl group substituted at the 3α-position of the cyclohexene ring. The stereochemistry at the 3R position and the α-orientation of the phenyl group influence its reactivity, metabolic pathways, and biological activity.

Propiedades

Número CAS |

17540-19-1 |

|---|---|

Fórmula molecular |

C12H14 |

Peso molecular |

158.24 g/mol |

Nombre IUPAC |

[(1R)-cyclohex-2-en-1-yl]benzene |

InChI |

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |

Clave InChI |

MUSXBUOOSTWNCY-LBPRGKRZSA-N |

SMILES |

C1CC=CC(C1)C2=CC=CC=C2 |

SMILES isomérico |

C1CC=C[C@@H](C1)C2=CC=CC=C2 |

SMILES canónico |

C1CC=CC(C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylcyclohexene typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method is the catalytic hydrogenation of phenylcyclohexanone, followed by a dehydrogenation step to form the cyclohexene ring. The reaction conditions often include the use of palladium or platinum catalysts and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: Industrial production of ®-3-Phenylcyclohexene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality. The use of chiral catalysts or chiral resolution techniques can enhance the enantiomeric purity of the compound, which is crucial for applications requiring high stereochemical specificity.

Análisis De Reacciones Químicas

Types of Reactions: ®-3-Phenylcyclohexene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenyl-substituted cyclohexanones or cyclohexanols, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, often using hydrogen gas and metal catalysts.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Phenylcyclohexanone, phenylcyclohexanol.

Reduction: Phenylcyclohexane.

Substitution: Halogenated, nitrated, or sulfonated derivatives of ®-3-Phenylcyclohexene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(3R)-3alpha-Phenyl-1-cyclohexene, with the molecular formula , features a cyclohexene ring substituted with a phenyl group. The stereochemistry of the compound is crucial for its reactivity and biological activity. Its structure allows for various functionalization opportunities, making it versatile in synthetic chemistry.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that certain analogs can inhibit the growth of cancer cells by inducing apoptosis. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:

A study published in a peer-reviewed journal tested several derivatives of this compound against breast cancer cell lines. The results indicated that specific modifications to the phenyl group enhanced anticancer activity, leading to a 50% reduction in cell viability at low micromolar concentrations.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound derivatives. Compounds in this category have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Study:

In vitro studies demonstrated that certain derivatives could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting their potential as therapeutic agents for diseases like Alzheimer's and Parkinson's.

Polymer Synthesis

This compound serves as a precursor in the synthesis of various polymers. Its unique structure allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Property Enhanced |

|---|---|---|

| Polystyrene | This compound | Increased thermal stability |

| Polycarbonate | This compound | Improved impact resistance |

Chemical Intermediate

As an intermediate, this compound is utilized in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

Case Study:

In synthetic pathways for producing novel benzamide derivatives, this compound has been employed as a key intermediate. The reactions typically involve palladium-catalyzed cross-coupling techniques that yield high-purity products suitable for further biological testing.

Mecanismo De Acción

The mechanism of action of ®-3-Phenylcyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexene ring can undergo conformational changes that influence its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Key Research Findings and Implications

- Metabolic Stability : Phenyl-substituted cyclohexenes undergo allylic oxidation and epoxidation, but stereochemistry (e.g., 3R vs. 3S) significantly impacts metabolite profiles and bioactivity .

- Substituent Effects : Electron-donating groups (e.g., -CH₃) reduce oxidative susceptibility compared to electron-withdrawing groups (e.g., -C₆H₅) .

- Chiral Specificity : The (3R)-configuration in (3R)-3α-phenyl-1-cyclohexene may confer selectivity in enzyme binding or receptor interactions, though direct evidence is lacking in the provided sources.

Q & A

Q. Q1. What are the critical considerations for synthesizing (3R)-3α-Phenyl-1-cyclohexene with high enantiomeric purity?

Methodological Answer:

- Key Steps :

- Chiral Catalysis : Use asymmetric catalysis (e.g., chiral transition-metal complexes) to enforce stereocontrol during cyclohexene ring formation.

- Stereochemical Monitoring : Employ polarimetry or chiral HPLC to track enantiomeric excess (EE) during synthesis.

- Purification : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate the desired (3R)-enantiomer.

- Validation : Compare NMR data (e.g., H and C chemical shifts) with literature values for analogous cyclohexene derivatives .

Q. Q2. How can researchers confirm the stereochemistry of the α-phenyl substituent in this compound?

Methodological Answer:

- Analytical Techniques :

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine the spatial arrangement.

- NOESY NMR : Detect spatial proximity between the phenyl group and cyclohexene protons to infer configuration.

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with computational predictions for (3R)-configuration .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for (3R)-3α-Phenyl-1-cyclohexene?

Methodological Answer:

- Stepwise Approach :

- Data Triangulation : Cross-validate NMR, IR, and mass spectrometry results. For example, unexpected H splitting patterns may indicate impurities or solvent effects.

- Computational Refinement : Re-optimize density functional theory (DFT) calculations with solvent corrections or higher basis sets.

- Synthetic Controls : Prepare derivatives (e.g., brominated analogs) to isolate spectral contributions from specific functional groups .

Q. Q4. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of (3R)-3α-Phenyl-1-cyclohexene?

Methodological Answer:

- Design of Experiments (DoE) :

- Parameter Screening : Test variables (temperature, catalyst loading, solvent polarity) using fractional factorial design.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction time.

- Byproduct Identification : LC-MS or GC-MS can detect side products (e.g., diastereomers or oxidized species), guiding solvent/catalyst optimization .

Q. Q5. What ethical frameworks (e.g., 3R principles) apply to in vivo studies involving (3R)-3α-Phenyl-1-cyclohexene?

Methodological Answer:

- 3R Principle Implementation :

- Replacement : Prioritize in vitro models (e.g., cell-based assays) for preliminary toxicity screening.

- Reduction : Use statistical power analysis to determine the minimal animal cohort size required for significance.

- Refinement : Employ non-invasive imaging (e.g., MRI) to reduce distress in pharmacokinetic studies .

Data Contradiction & Reproducibility

Q. Q6. How should researchers address inconsistent biological activity results for (3R)-3α-Phenyl-1-cyclohexene across different labs?

Methodological Answer:

- Root-Cause Analysis :

- Material Characterization : Verify compound purity (HPLC ≥98%) and stereochemistry (via [α] or chiral chromatography).

- Protocol Harmonization : Standardize assay conditions (e.g., cell line passage number, serum batch).

- Blinded Replication : Collaborate with a third-party lab to repeat experiments under controlled parameters .

Q. Q7. What advanced separation techniques are suitable for isolating (3R)-3α-Phenyl-1-cyclohexene from its enantiomer or diastereomers?

Methodological Answer:

- Chromatographic Methods :

- Chiral Stationary Phases (CSP) : Use amylose- or cellulose-based CSPs in HPLC for high-resolution enantiomer separation.

- Simulated Moving Bed (SMB) Chromatography : Scale up purification for preparative yields.

- Crystallization-Induced Diastereomer Transformation : Convert undesired enantiomers into separable diastereomeric salts .

Safety & Handling

Q. Q8. What safety protocols are recommended for handling (3R)-3α-Phenyl-1-cyclohexene in academic labs?

Methodological Answer:

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.